molecular formula C22H25NO4 B367144 1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione CAS No. 620931-75-1

1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione

Cat. No.: B367144
CAS No.: 620931-75-1
M. Wt: 367.4g/mol
InChI Key: HACGHZSQTBNSRU-UHFFFAOYSA-N
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Description

1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. This compound is characterized by its complex molecular structure, which includes an indoline core substituted with an isopentyloxy group, a methoxy group, and a benzyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the isopentyloxy and methoxy groups through nucleophilic substitution reactions. The final step involves the addition of the benzyl group via a Friedel-Crafts alkylation reaction. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving the use of catalysts and high-pressure reactors to increase yield and efficiency .

Chemical Reactions Analysis

1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The methoxy and isopentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The benzyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds .

Scientific Research Applications

1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacterial cells, preventing the expulsion of antibiotics and thereby enhancing their efficacy. The compound’s structure allows it to fit into the binding sites of these proteins, blocking their function and leading to the accumulation of antibiotics within the bacterial cell .

Comparison with Similar Compounds

1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione can be compared with other indoline derivatives, such as:

Properties

IUPAC Name

1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)9-10-27-19-8-6-16(12-20(19)26-4)13-23-18-7-5-15(3)11-17(18)21(24)22(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACGHZSQTBNSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OCCC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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